6-Fluoropyrazin-2-amine

説明

Structural and Molecular Characteristics

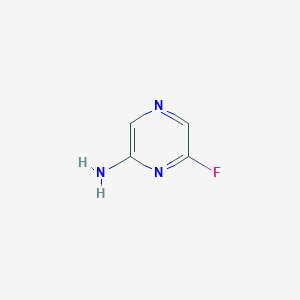

This compound exhibits a distinctive molecular architecture characterized by a six-membered aromatic heterocycle containing two nitrogen atoms in the 1,4-positions, with an amino group substituted at the 2-position and a fluorine atom at the 6-position. The molecular formula can be expressed as C₄H₄FN₃, yielding a molecular weight of approximately 113.09 grams per mole. The compound's structure represents a fluorinated derivative of the parent aminopyrazine system, where the strategic placement of the fluorine substituent significantly influences the electronic properties of the aromatic ring.

The pyrazine ring system inherently possesses electron-deficient characteristics due to the presence of two nitrogen atoms, which create regions of reduced electron density throughout the aromatic framework. The introduction of the highly electronegative fluorine atom at the 6-position further enhances this electron-withdrawing effect, resulting in altered reactivity patterns compared to non-fluorinated analogs. The amino group at the 2-position provides an electron-donating influence, creating an interesting electronic balance within the molecular structure that affects both chemical reactivity and biological activity.

Table 1: Molecular Properties of this compound

The spatial arrangement of atoms within this compound creates specific steric and electronic environments that influence intermolecular interactions. The fluorine atom, despite its small size, introduces significant dipolar character to the molecule, potentially affecting crystal packing, solubility characteristics, and binding affinity to biological targets. The amino group provides opportunities for hydrogen bonding interactions, both as a hydrogen bond donor and acceptor, which becomes particularly important in biological systems and solid-state structures.

Historical Context and Discovery

The development of fluorinated aminopyrazines emerged from the broader evolution of fluorine chemistry in pharmaceutical research, where the strategic incorporation of fluorine atoms has become a fundamental approach for modifying drug properties. The historical context of this compound development is intrinsically linked to advances in both pyrazine chemistry and selective fluorination methodologies that have evolved over recent decades.

Aminopyrazines themselves have a well-established history in medicinal chemistry, with the parent compound aminopyrazine being recognized for its biological activity and synthetic utility since the mid-20th century. The compound aminopyrazine, with the chemical abstracts service number 5049-61-6, has served as a fundamental building block for numerous pharmaceutical applications. The systematic exploration of fluorinated derivatives represents a natural progression in structure-activity relationship studies, driven by the recognition that fluorine substitution often leads to enhanced metabolic stability, altered pharmacokinetic properties, and modified binding interactions.

Recent methodological advances have made the synthesis of this compound and related compounds more accessible through developed fluorination protocols. Research has demonstrated that selective fluorination of 2-aminopyrazine derivatives can be achieved using reagents such as Selectfluor in aqueous phase conditions, providing excellent chemoselectivity and high regioselectivity. These synthetic breakthroughs have enabled more systematic investigation of fluorinated aminopyrazines, including this compound, and their potential applications.

The transition from theoretical interest to practical synthesis has been facilitated by silver-catalyzed fluorination methods, which allow for the controlled introduction of fluorine atoms into 6-substituted 2-aminopyrazines under mild reaction conditions. This represents a significant advancement over traditional harsh fluorination methods that often led to decomposition of sensitive heterocyclic substrates.

Relevance in Organic and Medicinal Chemistry

This compound occupies a position of considerable importance within both organic and medicinal chemistry due to its unique combination of structural features and potential biological activities. The compound serves as both a synthetic intermediate and a bioactive molecule, reflecting the dual nature of fluorinated heterocycles in contemporary pharmaceutical research.

In organic chemistry contexts, this compound functions as a versatile building block for the construction of more complex molecular architectures. The presence of both amino and fluorine functional groups provides multiple sites for further chemical elaboration through various synthetic transformations. The amino group can participate in acylation, alkylation, and condensation reactions, while the fluorine substituent modulates the electronic properties of the ring system, influencing the reactivity of other positions on the pyrazine core.

The medicinal chemistry relevance of this compound stems from the well-documented biological activities of fluorinated aminopyrazines. Research has established that compounds containing fluorinated aminopyrazine scaffolds demonstrate significant potential in pharmaceutical applications, particularly in the development of enzyme inhibitors and therapeutic agents. The strategic incorporation of fluorine atoms typically results in enhanced binding affinity, improved selectivity profiles, and increased metabolic stability compared to non-fluorinated analogs.

Table 2: Applications and Relevance of this compound

| Application Domain | Specific Use | Advantages |

|---|---|---|

| Synthetic Chemistry | Building block for complex molecules | Multiple reactive sites for elaboration |

| Medicinal Chemistry | Pharmaceutical intermediate | Enhanced biological properties |

| Drug Discovery | Lead compound optimization | Improved pharmacokinetic profiles |

| Chemical Biology | Probe molecule development | Selective biological interactions |

| Materials Science | Specialty chemical applications | Unique electronic properties |

The compound's relevance extends to the development of enzyme inhibitors, where fluorinated aminopyrazines have shown particular promise. Research has demonstrated that certain fluorinated aminopyrazine derivatives exhibit inhibitory effects against specific enzymes, including those involved in kinase signaling pathways. This biological activity profile makes this compound an attractive target for further pharmaceutical development and optimization studies.

特性

IUPAC Name |

6-fluoropyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4FN3/c5-3-1-7-2-4(6)8-3/h1-2H,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNMQPABEROSXEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C=N1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246466-74-9 | |

| Record name | 6-fluoropyrazin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Preparation via Nucleophilic Aromatic Substitution (SNAr) on Halogenated Precursors

A common and reliable method to prepare 6-Fluoropyrazin-2-amine is through nucleophilic aromatic substitution on halogenated pyrazin-2-amine derivatives, such as 6-chloropyrazin-2-amine. This approach leverages the electron-deficient nature of the pyrazine ring, which facilitates substitution of halogens by nucleophiles like fluoride ions.

- Start with 6-chloropyrazin-2-amine as the substrate.

- React with a fluoride source such as potassium fluoride (KF) or cesium fluoride (CsF).

- Employ polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to enhance nucleophilicity.

- Heat the reaction mixture moderately (temperatures around 80–150°C) to facilitate substitution.

- Purify the product by silica gel chromatography or recrystallization.

This method benefits from relatively mild conditions and good regioselectivity, yielding this compound with high purity.

Halogenation and Subsequent Fluorination Routes

An alternative synthetic route involves:

- Starting from pyrazin-2-amine or its derivatives.

- Halogenating the 6-position selectively using halogenating agents such as N-iodosuccinimide (NIS) or N-chlorosuccinimide (NCS).

- Subsequent halogen exchange (halex) reactions to replace iodine or chlorine with fluorine.

For example, 6-chloro-5-iodopyrazin-2-amine can be synthesized by iodination of 6-chloropyrazin-2-amine using N-iodosuccinimide in DMSO at room temperature, followed by purification via silica gel chromatography. Then, the iodine or chlorine substituent can be replaced by fluorine through nucleophilic substitution with fluoride salts under appropriate conditions.

Catalytic Cross-Coupling Methods

Palladium-catalyzed cross-coupling reactions offer another approach to introduce fluorine or amine substituents on pyrazine rings. Although less common for direct fluorination, palladium-catalyzed amination or halogen exchange reactions can be employed to prepare substituted pyrazines:

- Use Pd(PPh₃)₄ as a catalyst (typically 10 mol%).

- Employ bases such as sodium carbonate in mixed solvents (e.g., dimethoxyethane/water).

- Conduct reactions at elevated temperatures (~150°C).

- Carefully exclude moisture and oxygen to prevent catalyst deactivation.

- Monitor reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Such methods allow for selective functionalization and can be optimized for scale-up.

Reaction Conditions and Optimization

| Parameter | Typical Range/Conditions | Notes |

|---|---|---|

| Solvent | DMSO, DMF, THF | Polar aprotic solvents preferred |

| Fluoride source | KF, CsF | High nucleophilicity essential |

| Temperature | 80–150 °C | Elevated temperature promotes substitution |

| Catalyst | Pd(PPh₃)₄ (for cross-coupling) | Used when applicable |

| Reaction time | Several hours (2–12 h) | Depends on substrate and conditions |

| Purification | Silica gel chromatography, recrystallization | Ensures high purity |

Purification and Characterization

Purification of this compound typically involves silica gel column chromatography using eluents such as petroleum ether/ethyl acetate mixtures. Recrystallization from suitable solvents is also common.

Characterization methods include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR to confirm substitution patterns.

- Mass Spectrometry (MS): High-resolution MS to confirm molecular weight.

- Infrared (IR) Spectroscopy: To identify amine functional groups.

- High-Performance Liquid Chromatography (HPLC): To assess purity (>95% is standard).

- Single-Crystal X-ray Diffraction (SC-XRD): For unambiguous structural confirmation if crystals are available.

Research Findings and Industrial Implications

- The nucleophilic aromatic substitution method on 6-chloropyrazin-2-amine is widely regarded as efficient, with good yields and scalability potential.

- Use of N-iodosuccinimide for iodination provides a mild and selective halogenation step, which can be leveraged for further functionalization.

- Palladium-catalyzed methods, while more complex, offer regioselectivity and versatility for functional group introduction.

- Storage conditions for this compound are critical; the compound is stable under inert atmosphere at low temperatures (-20°C) to prevent decomposition.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution | 6-Chloropyrazin-2-amine | KF or CsF, DMSO/DMF, 80–150°C | High regioselectivity, scalable | Requires elevated temperature |

| Halogenation + Halex | Pyrazin-2-amine derivatives | N-iodosuccinimide (NIS), fluoride salts | Mild halogenation, modular | Multi-step, purification needed |

| Pd-Catalyzed Cross-Coupling | Halogenated pyrazines | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 150°C | Versatile, selective | Catalyst sensitivity, cost |

化学反応の分析

Types of Reactions

6-Fluoropyrazin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides, while substitution reactions can produce various substituted pyrazine derivatives.

科学的研究の応用

6-Fluoropyrazin-2-amine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

Industry: It is used in the synthesis of materials with specific electronic and optical properties.

作用機序

The mechanism of action of 6-Fluoropyrazin-2-amine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

類似化合物との比較

Structural and Functional Insights

- Phenyl and difluorophenyl substituents () increase aromatic surface area, enhancing π-π stacking interactions in target binding.

Lipophilicity and Solubility :

Pharmaceutical Relevance :

生物活性

6-Fluoropyrazin-2-amine is a fluorinated derivative of pyrazine that has garnered attention in medicinal chemistry due to its potential biological activities. As a member of the pyrazine family, it exhibits various pharmacological properties, making it a candidate for further research in areas such as anticancer and antimicrobial therapies. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom at the 6-position of the pyrazine ring. This substitution can significantly influence its biological activity by enhancing lipophilicity and altering interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, analogs with fluorinated substituents have shown promising results against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HCT-116 (CRC) | Not specified | Induces G2/M phase arrest, regulates cyclin B1 expression |

| Compound 12 | HCT-116 (CRC) | <1.0 | Anti-microtubule mechanism, increases ROS production |

| Compound 14b | MCF-7/ADR | Not specified | P-glycoprotein inhibitor |

In one study, compounds similar to this compound demonstrated significant cytotoxicity against colorectal cancer cells, with mechanisms involving cell cycle arrest and apoptosis through reactive oxygen species (ROS) generation .

Antimicrobial Activity

The antimicrobial properties of fluorinated pyrazines have also been explored. Compounds such as 5-bromo-6-fluoropyrazin-2-amine have shown binding affinities to various bacterial targets, suggesting potential as broad-spectrum antimicrobial agents. Molecular docking studies indicate that these compounds may interact effectively with enzymes critical for bacterial survival.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The introduction of electron-withdrawing groups like fluorine has been shown to enhance potency against specific targets:

- Fluorine Substitution : The presence of fluorine at the 6-position increases lipophilicity and modulates the electronic properties of the molecule, which can improve binding affinity to biological targets.

- Positioning Effects : Variations in substituent positions on the pyrazine ring significantly affect biological activity. For example, changes in substituent groups can lead to variations in IC50 values across different cell lines .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound and its analogs:

- Cytotoxicity in Cancer Models : In vivo studies demonstrated that certain derivatives exhibited cytotoxic effects comparable to established chemotherapeutics, suggesting their potential as alternative treatment options for cancer .

- Antimicrobial Efficacy : Research into the antimicrobial properties revealed that derivatives with halogen substitutions had enhanced activity against resistant bacterial strains, indicating their potential role in addressing antibiotic resistance issues .

Q & A

Q. Q1. What are the optimal synthetic routes for 6-Fluoropyrazin-2-amine, and how can reaction conditions be controlled to maximize yield?

Methodological Answer: The synthesis of this compound typically involves halogenation or substitution reactions on pyrazine precursors. For example, fluorination of 6-chloropyrazin-2-amine using fluorinating agents (e.g., KF or CsF) under inert conditions (e.g., DMF as solvent, 80–120°C) is a common approach. Key parameters include:

- Catalyst selection : Metal catalysts (e.g., CuI) can enhance fluorination efficiency .

- Solvent choice : Polar aprotic solvents improve reagent solubility and reaction homogeneity.

- Temperature control : Higher temperatures (100–120°C) favor substitution but may increase side reactions.

Yield optimization requires monitoring via HPLC or TLC, with purification by column chromatography or recrystallization .

Advanced Synthesis: Mechanistic Insights

Q. Q2. How can computational modeling predict the regioselectivity of fluorination in pyrazine derivatives like this compound?

Methodological Answer: Density Functional Theory (DFT) calculations can model the electronic and steric effects governing fluorination. For example:

- Electrostatic potential maps identify electron-deficient positions (e.g., C-6 in pyrazine) prone to nucleophilic fluorination.

- Transition-state analysis evaluates energy barriers for competing pathways (e.g., C-2 vs. C-6 substitution).

Experimental validation via isotopic labeling (e.g., F NMR) or kinetic studies can resolve mechanistic ambiguities. This approach is critical for designing derivatives with tailored substitution patterns .

Basic Characterization Techniques

Q. Q3. What analytical techniques are most reliable for characterizing this compound’s purity and structure?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : H and F NMR confirm fluorine integration and aromatic proton environments. For example, the NH group appears as a broad singlet (~5 ppm), while fluorine coupling splits adjacent protons .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies purity (>98% typical for research-grade material).

- Mass Spectrometry (MS) : ESI-MS provides molecular ion confirmation (m/z = 128.06 for CHFN) .

Advanced Structural Resolution

Q. Q4. How can contradictory crystallographic and spectroscopic data for this compound derivatives be resolved?

Methodological Answer: Discrepancies often arise from polymorphism or dynamic proton exchange (e.g., NH tautomerism). Strategies include:

- Single-crystal X-ray diffraction : Resolves absolute configuration and hydrogen-bonding networks (e.g., N–H···F interactions) .

- Variable-temperature NMR : Detects tautomeric shifts by observing signal coalescence at elevated temperatures.

- Solid-state NMR : Differentiates crystalline forms via N or F chemical shifts .

Biological Activity Assessment

Q. Q5. How should researchers design assays to evaluate the bioactivity of this compound in drug discovery?

Methodological Answer:

- Target identification : Screen against kinase or protease panels due to pyrazine’s affinity for ATP-binding pockets .

- In vitro assays : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding constants.

- Cellular assays : Assess cytotoxicity (via MTT assay) and membrane permeability (Caco-2 model).

- Metabolic stability : Incubate with liver microsomes to evaluate CYP450-mediated degradation .

Advanced Data Contradiction Analysis

Q. Q6. How can researchers reconcile discrepancies in reactivity data between this compound and its structural analogs?

Methodological Answer:

- Comparative kinetic studies : Measure reaction rates under identical conditions (e.g., Suzuki coupling with aryl boronic acids) to isolate electronic effects of fluorine vs. other halogens .

- Isosteric replacement : Synthesize analogs (e.g., 6-Chloropyrazin-2-amine) to assess halogen-specific steric/electronic contributions.

- Computational docking : Model interactions with biological targets (e.g., enzymes) to explain divergent bioactivity .

Stability and Storage

Q. Q7. What are the best practices for storing this compound to ensure long-term stability?

Methodological Answer:

- Storage conditions : Keep in amber vials under argon at –20°C to prevent hydrolysis or photodegradation.

- Solubility considerations : Prepare stock solutions in anhydrous DMSO (stable for 6 months at –80°C).

- Degradation monitoring : Use periodic HPLC analysis to detect amine oxidation or fluorine loss .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。